molecular formula C16H20N4O B8350862 N-cyclohexyl-N-methyl-4-(pyridin-3-yl)-1H-imidazole-1-carboxamide

N-cyclohexyl-N-methyl-4-(pyridin-3-yl)-1H-imidazole-1-carboxamide

Cat. No.: B8350862
M. Wt: 284.36 g/mol
InChI Key: DWCWWJONKWHPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BIA 10-2639 is a metabolite of the irreversible fatty acid amide hydrolase (FAAH) inhibitor BIA 10-2474. It is formed when the N-oxide of BIA 10-2474 is reduced to a pyridine . BIA 10-2639 has been studied for its biological activity and interaction with various proteins .

Preparation Methods

The preparation of BIA 10-2639 involves the reduction of the N-oxide group in BIA 10-2474 to form a pyridine ring This can be achieved through chemical reduction methods using appropriate reducing agents under controlled conditions

Chemical Reactions Analysis

BIA 10-2639 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation products.

    Reduction: The compound itself is a reduction product of BIA 10-2474.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-4-pyridin-3-ylimidazole-1-carboxamide

InChI

InChI=1S/C16H20N4O/c1-19(14-7-3-2-4-8-14)16(21)20-11-15(18-12-20)13-6-5-9-17-10-13/h5-6,9-12,14H,2-4,7-8H2,1H3

InChI Key

DWCWWJONKWHPDD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 3-(1H-imidazol-4-yl)pyridine dihydrochloride (1.745 g, 8 mmol) in a mixture of tetrahydrofuran (29 mL) and DMF (2.90 mL) was added potassium 2-methylpropan-2-olate (1.795 g, 16.0 mmol) and the mixture was refluxed for 30 minutes. The resulting brown suspension was cooled to room temperature and treated with pyridine (0.979 mL, 12 mmol) and N,N-dimethylpyridin-4-amine (0.098 g, 0.8 mmol), followed by the addition of cyclohexyl(methyl)carbamic chloride (1.476 g, 8.4 mmol). The reaction was heated to 90° C. overnight, whereupon the mixture was diluted with water and extracted with ethyl acetate. The organic phase was dried (MgSO4) and filtered. After evaporation, the crude product was chromatographed over silica gel using a dichloromethane/methanol (9:1) mixture. Homogenous fractions were pooled and evaporated to leave a white powder, (160 mg, 7%).
Quantity
1.745 g
Type
reactant
Reaction Step One
Quantity
1.795 g
Type
reactant
Reaction Step Two
Quantity
0.979 mL
Type
reactant
Reaction Step Three
Quantity
0.098 g
Type
catalyst
Reaction Step Three
Quantity
1.476 g
Type
reactant
Reaction Step Four
Quantity
29 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.9 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.